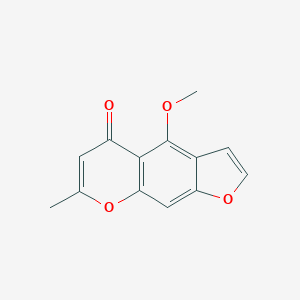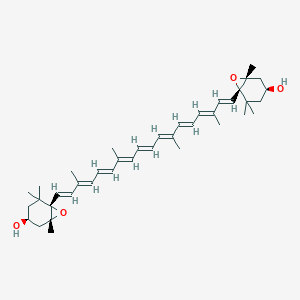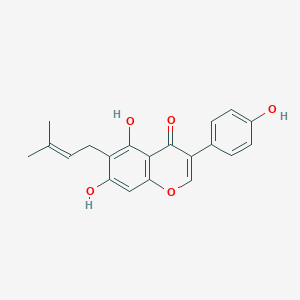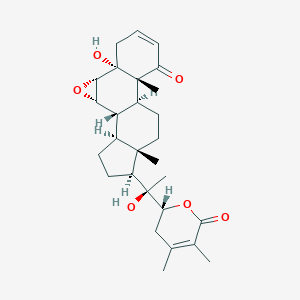
Desisobutyrylciclesonid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ciclesonide active principle has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
The primary target of Desisobutyrylciclesonide is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Desisobutyrylciclesonide interacts with its target, the glucocorticoid receptor, by binding to it . This binding is facilitated by esterases that cleave isobutyrate at the C21 position, converting Ciclesonide to Desisobutyrylciclesonide . The affinity of Desisobutyrylciclesonide for the glucocorticoid receptor is approximately 100 times higher than that of Ciclesonide .
Biochemical Pathways
Upon binding to the glucocorticoid receptor, Desisobutyrylciclesonide influences various biochemical pathways. It has been reported that Desisobutyrylciclesonide forms reversible conjugates with fatty acids .
Pharmacokinetics
Desisobutyrylciclesonide exhibits favorable pharmacokinetic properties. Following deposition in the lung, Ciclesonide is rapidly converted to Desisobutyrylciclesonide . Metabolites of Desisobutyrylciclesonide, such as des-CIC oleate and des-CIC palmitate, have been detected in lung tissues . The pharmacokinetics in serum indicate that the inhalation of Ciclesonide is adequate .
Result of Action
The binding of Desisobutyrylciclesonide to the glucocorticoid receptor results in the downregulation of pro-inflammatory activities of airway parenchymal cells . This makes Desisobutyrylciclesonide highly effective in managing conditions characterized by airway inflammation, such as asthma .
Action Environment
The action of Desisobutyrylciclesonide can be influenced by various environmental factors. For instance, the hypotonicity of the Ciclesonide suspension can affect the uptake and metabolism of Ciclesonide to Desisobutyrylciclesonide . Furthermore, the site of inactivation of Desisobutyrylciclesonide, the liver, plays a significant role in determining systemic levels of Desisobutyrylciclesonide .
Biochemische Analyse
Biochemical Properties
Desisobutyrylciclesonide has a high affinity for the glucocorticoid receptor . It is highly effective in downregulating in vitro pro-inflammatory activities of airway parenchymal cells . This interaction with the glucocorticoid receptor is a key aspect of its biochemical role.
Cellular Effects
In vitro studies have shown that Desisobutyrylciclesonide can inhibit the proliferation of peripheral blood mononuclear cells in response to certain stimuli . This suggests that Desisobutyrylciclesonide may have a significant impact on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Desisobutyrylciclesonide exerts its effects at the molecular level primarily through its interaction with the glucocorticoid receptor . It is thought to inhibit or activate enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Desisobutyrylciclesonide has been shown to be retained in tissue samples for up to 24 hours post-administration . This suggests that it has a degree of stability and may have long-term effects on cellular function .
Metabolic Pathways
Desisobutyrylciclesonide is metabolized in the human lung, where it is activated from Ciclesonide by esterases . It also forms reversible conjugates with fatty acids .
Transport and Distribution
Following deposition in the lung, Desisobutyrylciclesonide is hydrolyzed by esterases to form the active metabolite . This suggests that it may be transported and distributed within cells and tissues via these enzymes .
Subcellular Localization
The subcellular localization of Desisobutyrylciclesonide is not explicitly reported in the literature. Given its interaction with the glucocorticoid receptor, it is likely that it is found in the cytoplasm and may also be transported into the cell nucleus .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese des Ciclesonid-Wirkstoffs beinhaltet die Acetal-Reaktion. In diesem Verfahren wird 16α,17α-22R,S-Cyclohexylmethylen-11β-hydroxy-1,4-pregnadien-3,20-diketo-21-acetat unter kontrollierten Temperaturbedingungen mit Isopropylalkohol und Fluorwasserstoffsäure umgesetzt .
Industrielle Produktionsverfahren
Die industrielle Produktion des Ciclesonid-Wirkstoffs erfolgt typischerweise durch großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt.
Chemische Reaktionsanalyse
Arten von Reaktionen
Der Ciclesonid-Wirkstoff durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt und der durchgeführten spezifischen Reaktion.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate des Ciclesonid-Wirkstoffs, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können.
Wissenschaftliche Forschungsanwendungen
Der Ciclesonid-Wirkstoff hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
Der Ciclesonid-Wirkstoff entfaltet seine Wirkung durch die Bindung an den Glukokortikoid-Rezeptor. Nach der Bindung moduliert er die Expression verschiedener Gene, die an Entzündungsreaktionen beteiligt sind, was zu einer Reduktion der Entzündung führt . Die Verbindung ist sehr effektiv bei der Herunterregulierung pro-inflammatorischer Aktivitäten der Parenchymzellen der Atemwege, wenn sie in ihren aktiven Metaboliten umgewandelt wird .
Analyse Chemischer Reaktionen
Types of Reactions
Ciclesonide active principle undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various derivatives of ciclesonide active principle, which may have different pharmacological properties and applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ciclesonid: Die Stammverbindung des Ciclesonid-Wirkstoffs, die als inhalatives Kortikosteroid verwendet wird.
Fluticason: Ein weiteres inhalatives Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.
Budesonid: Ein Glukokortikoid, das zur Behandlung von Atemwegserkrankungen eingesetzt wird.
Einzigartigkeit
Der Ciclesonid-Wirkstoff ist aufgrund seiner hohen lokalen entzündungshemmenden Fähigkeit und seiner Wirksamkeit bei der Herunterregulierung pro-inflammatorischer Aktivitäten einzigartig. Im Gegensatz zu einigen anderen Kortikosteroiden hat er in seiner inaktiven Form fast keine Affinität zum Glukokortikoid-Rezeptor, wodurch das Risiko systemischer Nebenwirkungen verringert wird .
Eigenschaften
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPLANUPKBHPMS-ZXBNPROVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043142 | |
| Record name | Desisobutyrylciclesonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161115-59-9 | |
| Record name | Desisobutyryl-ciclesonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161115-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desisobutyrylciclesonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161115599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desisobutyrylciclesonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 16,17-[[(R)-cyclohexylmethylene]bis(oxy)]-11,21-dihydroxy-, (11β,16α) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DES-CICLESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DL7FH77SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Desisobutyryl Ciclesonide (des-CIC), and how does it differ from Ciclesonide?
A1: Desisobutyryl Ciclesonide (des-CIC) is the pharmacologically active metabolite of Ciclesonide, a novel inhaled corticosteroid used to treat asthma and allergic rhinitis. Ciclesonide itself is inactive until it reaches the lungs, where it's converted to des-CIC by esterases. [, , , ]
Q2: How does des-CIC exert its anti-inflammatory effects?
A2: Des-CIC binds to the glucocorticoid receptor (GR) with high affinity. This binding triggers a cascade of downstream events, including the regulation of gene transcription. These changes ultimately lead to the suppression of inflammatory responses in the airways. [, , ]
Q3: How does the potency of des-CIC compare to other corticosteroids, like Fluticasone, in terms of binding to the glucocorticoid receptor?
A3: Des-CIC has been shown to exhibit a high affinity for the glucocorticoid receptor, comparable to Fluticasone. In radioligand binding assays, both compounds demonstrated similar binding characteristics. []
Q4: Can you elaborate on the significance of Ciclesonide's conversion to des-CIC in the lungs?
A4: This "on-site activation" is crucial for Ciclesonide's therapeutic profile. By remaining largely inactive until it reaches the lungs, Ciclesonide minimizes the risk of local side effects in the oropharynx, which are associated with some other inhaled corticosteroids. [, , ]
Q5: What are the advantages of des-CIC's pharmacokinetic properties?
A5: Des-CIC exhibits high protein binding (approximately 99%), which limits the amount of free drug available to cause systemic side effects. It also undergoes rapid metabolism in the liver and is quickly eliminated from the body, further reducing the risk of systemic effects. [, , , , , ]
Q6: How does des-CIC's pharmacokinetic profile impact its dosing regimen?
A6: The favorable pharmacokinetic properties of des-CIC, including its prolonged lung retention (potentially due to lipid conjugation) and rapid systemic clearance, allow for once-daily dosing of Ciclesonide, which is beneficial for patient adherence. [, ]
Q7: What is the evidence for Ciclesonide's efficacy and safety in treating asthma?
A7: Numerous clinical trials have demonstrated that Ciclesonide is as effective as other commonly used inhaled corticosteroids in controlling asthma symptoms, improving lung function, and reducing the need for rescue medication. [, ] Additionally, Ciclesonide has shown a good safety profile, with a low incidence of local and systemic side effects, even at high doses. [, , ] This favorable safety profile is attributed to its unique activation and pharmacokinetic properties. [, , ]
Q8: Has Ciclesonide's effect on cortisol suppression been investigated?
A8: Yes, studies have shown that even at high doses, Ciclesonide does not appear to suppress cortisol production, a significant advantage over some other inhaled corticosteroids. [, , ] This is likely due to the low systemic exposure of des-CIC, attributed to its high protein binding and rapid metabolism. [, ]
Q9: Are there any analytical methods available for measuring Ciclesonide and des-CIC in biological samples?
A9: Yes, researchers have developed sensitive and specific LC-MS/MS methods for quantifying both Ciclesonide and des-CIC in biological matrices like human serum. These methods have been validated and used in clinical studies to understand the pharmacokinetics of Ciclesonide and des-CIC. [, ]
Q10: What are the future directions for research on Ciclesonide and des-CIC?
A10: Future research may focus on:
- Optimizing Ciclesonide drug delivery devices to further enhance lung deposition and minimize oropharyngeal deposition. []
- Investigating the potential use of biomarkers to predict treatment response and monitor disease activity in patients receiving Ciclesonide. []
- Exploring the efficacy and safety of Ciclesonide in other respiratory diseases. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















